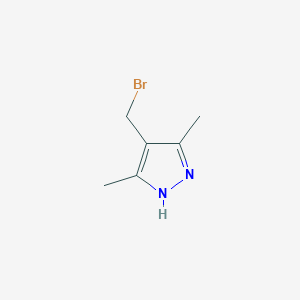

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVLXMFRHBUPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Academic Overview of Pyrazole Derivatives in Research

Pyrazole (B372694) derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of chemical properties that have made them a subject of intense academic and industrial research. The pyrazole ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net

The academic interest in pyrazole derivatives stems from their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. numberanalytics.comglobalresearchonline.net This wide range of biological activities has led to the development of numerous pyrazole-containing drugs. nih.govtandfonline.com Beyond pharmaceuticals, pyrazole derivatives are also investigated for their applications in agrochemicals, such as herbicides and fungicides, and in materials science for the development of polymers and dyes with specialized properties. numberanalytics.comrroij.com The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material characteristics.

Importance of the Pyrazole Heterocycle in Synthetic and Applied Chemistry

The pyrazole (B372694) heterocycle is of immense importance in both synthetic and applied chemistry due to its inherent chemical stability and the ability of its nitrogen atoms to participate in hydrogen bonding and coordination with metal ions. mdpi.comuj.ac.za From a synthetic standpoint, the pyrazole ring can be readily prepared through various well-established methods, most notably the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). britannica.com This accessibility makes it an attractive starting point for the synthesis of more complex molecular architectures.

In applied chemistry, the applications of pyrazole-containing compounds are extensive. They are utilized as:

Pharmaceuticals: As mentioned, the pyrazole nucleus is a key component in a multitude of drugs. nih.govtandfonline.com

Agrochemicals: Pyrazole derivatives have been successfully commercialized as pesticides and herbicides. numberanalytics.com

Dyes and Pigments: The aromatic nature of the pyrazole ring allows for the creation of conjugated systems that can act as chromophores. britannica.com

Ligands in Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate to metal centers, leading to the formation of catalysts and materials with interesting magnetic and optical properties.

The continued exploration of pyrazole chemistry is driven by the desire to discover new compounds with enhanced or novel properties for a wide range of applications. researchgate.net

Academic Rationale for Investigating Bromomethylated Pyrazole Analogues

The introduction of a bromomethyl group onto the pyrazole (B372694) scaffold, as seen in 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, is a strategic decision in synthetic chemistry. The rationale for investigating such analogues is primarily centered on the enhanced reactivity and synthetic versatility imparted by the bromomethyl substituent. This functional group serves as a highly reactive handle that allows for a variety of subsequent chemical modifications.

Brominated heterocycles are valuable intermediates in organic synthesis. researchgate.net They can readily participate in nucleophilic substitution and cross-coupling reactions, which are powerful tools for constructing complex molecules. researchgate.net By incorporating a bromomethyl group, researchers can easily introduce a wide range of other functional groups or link the pyrazole core to other molecular fragments. This ability to readily diversify the structure is crucial in fields like drug discovery, where the synthesis and screening of large libraries of related compounds are often necessary to identify lead candidates.

The Role of the Bromomethyl Group in Advanced Chemical Transformations

Synthetic Pathways to the 3,5-Dimethylpyrazole (B48361) Core Structure

The foundational step in the synthesis of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole is the construction of the 3,5-dimethylpyrazole core. The most classical and widely adopted method for this synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically acetylacetone (B45752) (pentane-2,4-dione), and a hydrazine (B178648) source. tsijournals.comnih.gov

This reaction proceeds by mixing acetylacetone with hydrazine hydrate (B1144303), often in a solvent like ethanol, and heating the mixture under reflux for several hours. tsijournals.com The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. The use of hydrazine hydrate is often preferred over hydrazine sulfate (B86663) as it can lead to higher yields and fewer inorganic byproducts. The reaction is generally high-yielding, with reports of up to 95% yield under optimized conditions. tsijournals.com

The general reaction is as follows: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → C₅H₈N₂ + 2 H₂O

Introduction of the Bromomethyl Moiety at the 4-Position of 3,5-Dimethylpyrazole

To synthesize this compound, a methyl group must first be present at the C4 position of the pyrazole ring. This requires starting with a precursor such as 3,4,5-trimethyl-1H-pyrazole. The synthesis of this trimethylated pyrazole can be achieved through a similar cyclocondensation reaction, using 3-methylpentane-2,4-dione as the 1,3-dicarbonyl substrate and reacting it with hydrazine hydrate.

Once the 3,4,5-trimethyl-1H-pyrazole precursor is obtained, the introduction of the bromine atom onto the 4-methyl group is typically achieved via a free radical bromination reaction. This type of reaction, often referred to as a Wohl-Ziegler reaction, is highly selective for allylic or benzylic positions, which are electronically analogous to the methyl group at the C4 position of the pyrazole ring.

Specific Bromination Reagents and Reaction Conditions (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of allylic and benzylic C-H bonds. nih.govmdpi.com It serves as a stable and easy-to-handle source of bromine radicals (Br•) at a low concentration, which is crucial for preventing unwanted side reactions. The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator. mdpi.com

Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Alternatively, the reaction can be initiated using UV light (photochemical bromination). nih.gov The process involves refluxing the solution of the trimethylpyrazole precursor and NBS with the initiator. mdpi.com

The reaction conditions for a typical radical bromination are summarized in the table below.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂/Br•. | nih.govmdpi.com |

| Substrate | 3,4,5-Trimethyl-1H-pyrazole | Starting material with the target methyl group. | |

| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvent | Inert solvent that facilitates radical chain reaction. | mdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) or UV light | Initiates the radical chain process. | nih.govmdpi.com |

| Temperature | Reflux (approx. 77°C for CCl₄) | Provides energy for initiation and propagation steps. | mdpi.com |

Regioselectivity and Optimization of Bromomethylation

The high regioselectivity of this reaction is a key feature. The radical abstraction of a hydrogen atom from the 4-methyl group is favored because the resulting pyrazolyl-methyl radical is stabilized by resonance with the aromatic pyrazole ring. This makes it significantly more stable than a radical formed by hydrogen abstraction from the methyl groups at the C3 or C5 positions. Halogenation of the pyrazole ring itself at the C4 position is a common reaction under electrophilic conditions, but under radical conditions, substitution on the side-chain is strongly preferred. researchgate.net

Optimization of the reaction involves several factors:

Purity of NBS: Using freshly recrystallized NBS is important to avoid side reactions caused by excess bromine.

Exclusion of Light and Air: Unless photochemically initiated, the reaction should be protected from light and oxygen to prevent unwanted radical pathways.

Stoichiometry: Using a slight excess or equimolar amount of NBS ensures mono-bromination and reduces the chance of forming the di-brominated product, 4-(dibromomethyl)-3,5-dimethyl-1H-pyrazole.

Initiator Concentration: Only a catalytic amount of the radical initiator is required to start the chain reaction.

Synthesis of Diverse 4-(bromomethyl)pyrazole Derivatives

The synthetic utility of this compound lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making the compound a potent alkylating agent for a wide variety of nucleophiles. This allows for the straightforward synthesis of a diverse library of derivatives by forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

For instance, N-alkylation of nitrogen-containing heterocycles or amines with the bromomethylpyrazole would yield corresponding substituted amines. mdpi.comresearchgate.net Reaction with alcohols or phenols in the presence of a base would produce ethers, while thiols would yield thioethers. Carbon nucleophiles, such as enolates derived from malonamides or other active methylene compounds, can be used to form new C-C bonds, extending the carbon skeleton. nih.gov

The table below illustrates potential derivative classes that can be synthesized from this compound.

| Nucleophile (Nu-H) | Resulting Derivative Class | General Structure |

|---|---|---|

| Amine (R₂NH) | Substituted Amines | Pz-CH₂-NR₂ |

| Alcohol (ROH) | Ethers | Pz-CH₂-OR |

| Thiol (RSH) | Thioethers | Pz-CH₂-SR |

| Carboxylate (RCOO⁻) | Esters | Pz-CH₂-O-C(O)R |

| Cyanide (CN⁻) | Nitriles | Pz-CH₂-CN |

| Malonate Ester (⁻CH(COOR)₂) | Substituted Malonates | Pz-CH₂-CH(COOR)₂ |

| Pz = 3,5-dimethyl-1H-pyrazol-4-yl |

Advanced Synthetic Approaches in Pyrazole Chemistry

While traditional batch chemistry is effective for pyrazole synthesis, modern methodologies aim to improve efficiency, safety, and scalability.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of heterocyclic compounds, including pyrazoles. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This approach offers significant advantages over conventional batch methods.

The benefits of applying flow chemistry to pyrazole synthesis include:

Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing risk. The high surface-area-to-volume ratio allows for excellent heat dissipation, preventing thermal runaways in exothermic reactions like pyrazole formation.

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation.

Scalability: Scaling up production is achieved by running the system for a longer duration, rather than using larger, more hazardous reaction vessels. This makes the transition from laboratory-scale synthesis to industrial production more straightforward.

Integration of Green Chemistry Principles in Synthetic Methodologies

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyrazole derivatives. These methodologies aim to minimize environmental impact by reducing waste, conserving energy, and utilizing less hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is a significant step towards more eco-friendly production processes. Key green strategies include solvent-free reactions, the use of alternative energy sources like microwave and ultrasound irradiation, and the development of one-pot, multicomponent reactions.

A notable advancement in the green synthesis of related compounds is the development of solvent-free, one-pot methodologies for the regioselective synthesis of 4-bromopyrazole derivatives. jmcs.org.mxresearchgate.net This approach is particularly relevant as it addresses the bromination step in a more environmentally benign manner. In a typical procedure, a 1,3-diketone, such as acetylacetone, is reacted with a hydrazine derivative in the presence of a solid-supported acid catalyst like silica (B1680970) gel-supported sulfuric acid (H2SO4/SiO2). jmcs.org.mxresearchgate.net The reaction is performed by grinding the reactants at room temperature, which eliminates the need for conventional, often hazardous, organic solvents. jmcs.org.mxresearchgate.net Following the formation of the pyrazole ring, a brominating agent such as N-bromosaccharin (NBSac) is introduced to the mixture to afford the 4-bromo-3,5-dimethyl-N-arylpyrazole in excellent yields and with short reaction times. jmcs.org.mxresearchgate.net

The efficiency of this solvent-free method is highlighted in the table below, which showcases the synthesis of various 4-bromo-3,5-dimethyl-N-arylpyrazoles.

Table 1: Solvent-Free Synthesis of 4-bromo-3,5-dimethyl-N-arylpyrazoles

| Entry | Aryl Group | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 7 | 98 |

| 2 | p-Chlorophenyl | 10 | 96 |

| 3 | o-Chlorophenyl | 8 | 95 |

This methodology presents a significant improvement over traditional methods that often require volatile organic solvents and longer reaction times. The one-pot nature of the synthesis further enhances its green credentials by reducing the number of work-up and purification steps, which in turn minimizes waste generation.

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that has been successfully applied to the synthesis of pyrazole derivatives. shd-pub.org.rsmedicaljournalshouse.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. shd-pub.org.rsmedicaljournalshouse.com For the synthesis of this compound, a hypothetical microwave-assisted approach could involve the reaction of 3,5-dimethyl-1H-pyrazole with a brominating agent in a suitable solvent under microwave irradiation. This would likely lead to a significant reduction in the reaction time and energy consumption compared to conventional heating methods.

The following table illustrates the potential advantages of a microwave-assisted approach compared to conventional synthesis for a generic pyrazole derivatization reaction.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 12-16 hours | 37-49 |

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are also a key aspect of green synthesis. biointerfaceresearch.com These reactions are highly atom-economical and reduce the number of synthetic steps, thereby minimizing waste and resource consumption. The one-pot synthesis of 4-bromopyrazoles is an excellent example of how a multicomponent approach can be integrated with other green principles like solvent-free conditions to create a highly efficient and sustainable synthetic route. jmcs.org.mxresearchgate.net

This compound as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two key components: the pyrazole ring and the bromomethyl side chain. The pyrazole core is an aromatic, π-excessive heterocycle, which makes it generally stable but also capable of participating in various reactions, including acting as a ligand for metal complexes. nih.govmdpi.com Electrophilic substitution on the parent pyrazole ring typically occurs at the C4 position. pharmaguideline.comrrbdavc.org

The most significant feature for its role as a synthetic intermediate is the bromomethyl group. This functional group is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows the compound to act as a potent pyrazolyl-methylating agent, enabling the straightforward introduction of the "(3,5-dimethyl-1H-pyrazol-4-yl)methyl" moiety. This versatility is crucial for constructing complex molecules where the pyrazole unit is linked to other fragments via a flexible methylene bridge.

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The primary mode of reactivity for this compound is the nucleophilic substitution at the bromomethyl carbon. The C-Br bond is polarized, and the stability of the pyrazole ring facilitates the departure of the bromide leaving group. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the methylene carbon and the nucleophile.

Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the oxygen nucleophile, thereby increasing its reactivity. Common bases include alkali metal hydroxides or carbonates. The resulting (pyrazol-4-yl)methyl ethers are stable functional groups found in various target molecules. While direct examples with this specific pyrazole are not prevalent in the cited literature, the alkylation of phenols with various alkyl halides is a standard and well-documented transformation. researchgate.netsemanticscholar.org

Table 1: Representative Reactions with Oxygen Nucleophiles

| Nucleophile | Reagents/Conditions | Product |

| Phenol | K₂CO₃, Acetone, Reflux | 4-(Phenoxymethyl)-3,5-dimethyl-1H-pyrazole |

| Ethanol | NaH, THF, 0 °C to RT | 4-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazole |

| Acetic Acid | NaOAc, DMF, 80 °C | (3,5-Dimethyl-1H-pyrazol-4-yl)methyl acetate |

Nitrogen nucleophiles, including primary and secondary amines, readily displace the bromide to form the corresponding substituted aminomethyl-pyrazoles. These alkylation reactions are fundamental in building molecules that incorporate the pyrazole scaffold. nih.gov The reactions are often performed in a polar aprotic solvent, and an excess of the amine can serve as both the nucleophile and the base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be used. This method is crucial for synthesizing compounds with potential biological activity, as the resulting amine linkage is a common feature in pharmaceuticals. rsc.orgresearchgate.net

Table 2: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Product |

| Aniline | K₂CO₃, DMF, 60 °C | N-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)aniline |

| Piperidine | CH₃CN, Reflux | 4-(Piperidin-1-ylmethyl)-3,5-dimethyl-1H-pyrazole |

| Sodium Azide | NaN₃, DMSO, 50 °C | 4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole |

Sulfur-containing nucleophiles, such as thiols and thiophenols, are particularly effective in reacting with this compound. Due to the high nucleophilicity of sulfur, these reactions often proceed efficiently under mild conditions to yield the corresponding thioethers (sulfides). nih.gov A common procedure involves treating the thiol with a base like sodium ethoxide or potassium carbonate to generate the thiolate anion, which then displaces the bromide. A study on the S-alkylation of a substituted uracil (B121893) with a closely related compound, 3-(bromomethyl)-5-R₁-1H-pyrazole, was successfully carried out using potassium carbonate in anhydrous DMF, demonstrating the viability of this transformation. nih.gov

Table 3: Representative Reactions with Sulfur Nucleophiles

| Nucleophile | Reagents/Conditions | Product |

| Thiophenol | EtONa, EtOH, RT | 4-((Phenylthio)methyl)-3,5-dimethyl-1H-pyrazole |

| Ethanethiol | K₂CO₃, DMF, RT | 4-((Ethylthio)methyl)-3,5-dimethyl-1H-pyrazole |

| Sodium Sulfide | Na₂S, EtOH/H₂O, Reflux | Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)sulfane |

Cross-Coupling Reactions and Functionalization Strategies

While nucleophilic substitution at the bromomethyl group is its most common mode of reaction, the C(sp³)-Br bond can also participate in certain types of palladium-catalyzed cross-coupling reactions, offering an alternative strategy for C-C bond formation.

The Suzuki-Miyaura reaction traditionally couples organoboron compounds with organic halides or triflates at sp²-hybridized carbons. However, its scope has been extended to include C(sp³)-hybridized electrophiles, such as benzyl (B1604629) bromides. nih.govrsc.org Given the structural similarity, this compound can act as a coupling partner with arylboronic acids to form 4-benzyl-3,5-dimethyl-1H-pyrazole derivatives. These reactions typically require a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand, like JohnPhos, with a base such as potassium carbonate in a solvent like DMF, often under microwave irradiation to facilitate the reaction. nih.gov

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.org The use of saturated halides like benzyl bromides is less common but has been reported. wikipedia.org In these reactions, the palladium catalyst oxidatively adds to the C-Br bond, and subsequent steps involving alkene insertion and β-hydride elimination lead to the formation of a substituted alkene. organic-chemistry.org This provides a pathway to extend the side chain at the C4 position of the pyrazole with a vinyl group, creating a valuable synthetic handle for further transformations.

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Benzylic Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | 4-Arylmethyl-pyrazole |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 4-Styrylmethyl-pyrazole |

Other Metal-Mediated Transformations

Beyond classical cross-coupling reactions, the synthetic utility of this compound can be expanded through various other metal-mediated transformations. These reactions often leverage the reactivity of the C-Br bond or other positions on the pyrazole ring, facilitated by a metal catalyst or reagent. For instance, transition metal-catalyzed reactions are pivotal in forming complex molecular architectures under mild conditions.

Palladium-catalyzed reactions, such as those used in the synthesis of complex heterocyclic systems, are prominent. mdpi.com While direct examples with this compound are specific to patented literature, analogous transformations on the pyrazole core are well-documented. For example, cross-coupling/electrocyclization sequences involving pyrazole precursors can be mediated by palladium complexes like Pd(PPh₃)₄ to yield polysubstituted pyrazoles. mdpi.com

Furthermore, magnesium-mediated reactions offer another avenue for functionalization. The reaction of related pyrazoles, such as (diazomethyl)trimethylsilane with MgBr₂, can generate intermediates that subsequently react with electrophiles to yield di- and trisubstituted pyrazoles. mdpi.com This suggests a potential pathway for transforming the bromomethyl group into a more complex substituent via a Grignard-type intermediate, although the reactivity of the N-H proton would need to be considered.

The formation of coordination complexes with transition metals like copper(II), cobalt(II), and nickel(II) is another significant aspect of pyrazole chemistry. researchgate.net These interactions can influence the reactivity of the pyrazole ring and its substituents. Studies on the complex formation of metal halides with pyrazole-based ligands, such as 3,5-dimethyl-1-(hydroxymethyl)-pyrazole, demonstrate how the pyrazole nitrogen atoms coordinate to the metal center. researchgate.net Such coordination could potentially be used to direct subsequent transformations on the 4-(bromomethyl) derivative, altering its reactivity and regioselectivity in further synthetic steps.

Elaboration of N-Substitution in the Pyrazole Series

The presence of a proton on the N1 nitrogen atom in this compound allows for a wide range of N-substitution reactions, which are fundamental for modifying the molecule's properties. Typically, N-alkylation is achieved under basic conditions where a base deprotonates the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide. semanticscholar.org

However, alternative methods have been developed. A notable approach is the Brønsted acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as electrophiles. semanticscholar.org This method provides a valuable alternative to base-mediated alkylations, particularly for substrates sensitive to basic conditions. The reaction proceeds under acidic catalysis, offering a different pathway to access N-alkylated pyrazoles. semanticscholar.orgmdpi.com For instance, 3,5-dimethylpyrazole can be successfully alkylated with various trichloroacetimidates, although steric hindrance from the two methyl groups can sometimes lead to lower yields compared to less substituted pyrazoles. semanticscholar.orgmdpi.com

N-arylation can also be accomplished. A common method involves the reaction of the pyrazole with an aryl halide, often under basic conditions. For example, the synthesis of 4-Bromo-3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazole is achieved by reacting 4-bromo-3,5-dimethylpyrazole with 1-fluoro-4-nitrobenzene (B44160) in the presence of sodium hydride in DMF. chemicalbook.com This highlights a standard and effective protocol for attaching aryl groups to the pyrazole nitrogen.

The table below summarizes representative N-alkylation reactions for the related 3,5-dimethylpyrazole scaffold, illustrating the versatility of these methods.

| Electrophile | Catalyst/Base | Product | Yield (%) |

| 1-Phenylethyl trichloroacetimidate | Camphorsulfonic acid | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole | 52 |

| 1-Fluoro-4-nitrobenzene | Sodium Hydride | 4-Bromo-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 98 |

This table presents data for analogous N-substitution reactions on the 3,5-dimethylpyrazole core to illustrate common synthetic methodologies.

Synthetic Routes to Fused Pyrazole Heterocyclic Systems

The this compound scaffold is a valuable building block for the construction of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. chim.it Such fused systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse biological and electronic properties. chim.it The synthesis of these systems often involves cyclocondensation reactions. chim.it

A primary strategy involves utilizing the reactive bromomethyl group as an electrophilic handle. This group can react intramolecularly with a nucleophilic center positioned on a substituent at either the N1 or C5 position of the pyrazole ring. For this to occur, the this compound must first be functionalized with a suitable precursor chain.

For example, after N-alkylation with a chain containing a terminal nucleophile (e.g., an amine or thiol), subsequent base-mediated cyclization can lead to the formation of a new fused ring. Another approach is the [3+2]-cycloaddition reaction of in situ generated nitrile imines with appropriate dipolarophiles, which is a powerful method for constructing the pyrazole ring itself as part of a larger fused structure. researchgate.net

While specific examples starting directly from this compound require multi-step sequences, the general methodologies are well-established. The initial step would involve the conversion of the bromomethyl group into a different functional group or its use in an alkylation reaction to introduce the necessary components for the final cyclization step. The versatility of the pyrazole ring allows for numerous structural modifications, making it a key component in the synthesis of complex, fused heterocyclic compounds. nih.gov

Utilization in the Synthesis of Complex Organic Scaffolds for Agrochemical and Material Sciences

Pyrazole derivatives are recognized as privileged scaffolds in medicinal and agrochemical chemistry due to their wide range of biological activities. nih.govtsijournals.com The 3,5-dimethylpyrazole core, in particular, is a component of many commercially important molecules. The functionalized derivative, this compound, serves as a key intermediate for introducing this valuable pharmacophore into more complex structures designed for specific applications in agrochemistry and material science. chim.itenamine.net

In the field of agrochemicals, pyrazole-containing compounds have been developed as potent fungicides, herbicides, and insecticides. The synthesis of novel pyrazole carboxamides, for instance, is a major area of research for new pesticide discovery. The title compound's analogue, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluoro-phenyl)methanone, has been synthesized and characterized in laboratories focused on pesticide chemistry, indicating the relevance of this scaffold in creating new plant protection agents. nih.govnih.gov The bromomethyl group on this compound provides a reactive site for linking the pyrazole moiety to other molecular fragments to explore and optimize biological activity.

Beyond agrochemicals, pyrazoles are utilized in material science for the development of functional materials. chim.it Their electronic properties and ability to act as ligands for metal ions make them suitable components for coordination complexes, polymers, and luminescent materials. chim.itnih.gov The synthesis of complex heterocyclic structures derived from pyrazoles can lead to materials with novel optical or electronic characteristics. The 4-(bromomethyl) handle allows for the incorporation of the 3,5-dimethylpyrazole unit into larger polymeric structures or onto surfaces, thereby modifying the properties of the resulting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of the molecular structure can be achieved.

While specific experimental data for this compound is not extensively documented in publicly available literature, its ¹H NMR spectrum can be reliably predicted based on the well-established chemical shifts of related 3,5-dimethylpyrazole derivatives. tsijournals.comchemicalbook.com The spectrum is expected to show three distinct signals corresponding to the two methyl groups, the bromomethyl group, and the N-H proton of the pyrazole ring.

The protons of the two methyl groups at positions C3 and C5 are chemically equivalent due to the tautomerism of the pyrazole ring and would appear as a sharp singlet. The methylene protons of the bromomethyl group at C4 would also produce a singlet, shifted significantly downfield due to the deshielding effect of the adjacent electronegative bromine atom. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-CH₃ , C5-CH₃ | 2.1 – 2.3 | Singlet |

| C4-CH₂ Br | 4.3 – 4.5 | Singlet |

| N-H | 10.0 – 13.0 | Broad Singlet |

For instance, in various 1-phenyl-3-methyl-5-(phenylthio)-1H-pyrazole-4-carbaldehyde derivatives, the methyl protons of the pyrazole ring appear around δ 2.34-2.47 ppm. rsc.org This aligns with the predicted values for the target compound.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated. The chemical shifts can be predicted by analyzing data from similar pyrazole structures. tsijournals.comchemicalbook.com

The C3 and C5 carbons of the pyrazole ring are expected to resonate at a downfield position due to their attachment to nitrogen atoms. The C4 carbon, substituted with the bromomethyl group, would appear at a more upfield position relative to C3 and C5. The carbon signals for the two equivalent methyl groups (C3-CH₃ and C5-CH₃) would be found in the high-field aliphatic region. The carbon of the bromomethyl group (C4-CH₂Br) is expected in the upfield region but will be influenced by the attached bromine. For example, ¹³C NMR data for related pyrazole derivatives show the C3 and C5 carbons in the range of δ 140-150 ppm, while C4 appears around δ 105-115 ppm. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C 3, C 5 | 140 – 150 |

| C 4 | 105 – 115 |

| C 3-C H₃, C 5-C H₃ | 10 – 15 |

| C 4-C H₂Br | 25 – 35 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Tautomerism and Solvent Effects

¹⁵N NMR spectroscopy is a particularly sensitive tool for investigating the electronic environment of nitrogen atoms and is highly effective for studying tautomeric equilibria in heterocyclic systems like pyrazoles. nih.govresearchgate.net For an N-unsubstituted pyrazole such as this compound, annular tautomerism results in a rapid equilibrium between two forms where the N-H proton resides on either N1 or N2.

The chemical shifts of the pyridinic (sp²-hybridized, -N=) and pyrrolic (sp³-like, -NH-) nitrogen atoms are distinctly different. researchgate.net In non-polar solvents, pyrazole derivatives often exist as hydrogen-bonded dimers or oligomers, which influences the ¹⁵N chemical shifts. nih.gov In contrast, polar solvents can disrupt this hydrogen bonding and interact directly with the N-H proton, leading to significant changes in the observed chemical shifts. nih.gov If the tautomeric exchange is fast on the NMR timescale, an averaged signal for the two nitrogen atoms is observed. The position of this averaged signal can provide insights into the position of the equilibrium. For example, studies on 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives show distinct ¹⁵N signals for N-1 (around -188 ppm) and N-2 (around -120 ppm) in CDCl₃. researchgate.net

Table 3: Representative ¹⁵N NMR Chemical Shifts for Pyrazole Nitrogen Atoms

| Nitrogen Type | Typical Chemical Shift Range (δ, ppm) |

| Pyrrolic (-NH-) | -160 to -190 |

| Pyridinic (-N=) | -80 to -130 |

Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR experiments are essential for the unambiguous confirmation of the proposed structure by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the methyl protons and their corresponding methyl carbons, and between the methylene protons and the bromomethyl carbon.

Correlations from the methyl protons (at C3/C5) to the C3, C5, and C4 carbons of the ring.

Correlations from the methylene protons of the bromomethyl group to the C4, C3, and C5 carbons. These correlations would definitively confirm the attachment of the bromomethyl group to the C4 position of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, which can be used to determine stereochemistry and conformation in more complex derivatives. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The most notable feature would be a broad absorption band in the region of 3100–3300 cm⁻¹, characteristic of the N-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically give rise to a series of absorptions in the 1400–1600 cm⁻¹ region. researchgate.net Finally, a distinct absorption in the lower frequency region of the spectrum (typically 500–650 cm⁻¹) can be attributed to the C-Br stretching vibration. The IR spectrum of the related compound 3,5-dimethylpyrazole shows characteristic ring vibrations and C-H stretching that support these assignments. nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch (H-bonded) | 3100 – 3300 (broad) |

| C-H (aliphatic) | Stretch | 2850 – 3000 |

| C=N / C=C (ring) | Stretch | 1400 – 1600 |

| C-H (CH₃, CH₂) | Bend | 1375 – 1465 |

| C-Br | Stretch | 500 – 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A key feature of this peak would be the characteristic isotopic pattern of bromine, which consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak and an M+2 peak.

The fragmentation of the molecular ion is expected to proceed through several predictable pathways. A primary fragmentation route would be the loss of a bromine radical (•Br) to form a stable pyrazolyl-methyl carbocation, resulting in a fragment ion at [M-Br]⁺. Another likely fragmentation is the cleavage of the C4-CH₂Br bond to lose a bromomethyl radical (•CH₂Br), giving a fragment corresponding to the 3,5-dimethylpyrazole cation at [M-CH₂Br]⁺. Further fragmentation would involve the characteristic breakdown of the pyrazole ring itself. The mass spectrum for the isomeric compound 4-bromo-3,5-dimethyl-1H-pyrazole shows a clear molecular ion peak at m/z 174/176, confirming the presence of a single bromine atom. nih.gov

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₆H₉⁷⁹BrN₂]⁺ | 188 | Molecular Ion |

| [M+2]⁺ | [C₆H₉⁸¹BrN₂]⁺ | 190 | Molecular Ion (Isotope) |

| [M-Br]⁺ | [C₆H₉N₂]⁺ | 109 | Loss of Bromine Radical |

| [M-CH₂Br]⁺ | [C₅H₇N₂]⁺ | 95 | Loss of Bromomethyl Radical |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. While the specific crystal structure of this compound is not widely reported, analysis of closely related derivatives offers significant insights into the structural characteristics of the 3,5-dimethyl-1H-pyrazole core.

A notable example is the derivative (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone. Its crystal structure reveals a monoclinic system with the space group P21/c. In the solid state, the molecule exhibits specific conformations, with the dihedral angles between the pyrazole and benzene (B151609) rings being 78.4(3)° and 78.6(4)° for the two independent molecules in the asymmetric unit. The crystal packing is stabilized by weak aromatic π–π stacking interactions.

Table 1: Selected Crystallographic Data for Derivatives of 3,5-Dimethyl-1H-pyrazole

| Parameter | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Chemical Formula | C₁₂H₉BrF₂N₂O | C₁₂H₁₂N₂O |

| Formula Weight | 315.12 | 200.24 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 7.116 (3) | 6.6264 (4) |

| b (Å) | 29.304 (10) | 6.7497 (4) |

| c (Å) | 11.674 (4) | 22.6203 (12) |

| β (˚) | 91.533 (5) | 94.785 (5) |

| Volume (ų) | 2433.5 (15) | 1008.19 (10) |

| Z | 8 | 4 |

Data sourced from crystallographic studies on pyrazole derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. For pyrazole derivatives, the spectra are typically characterized by absorption bands corresponding to π → π* transitions within the aromatic pyrazole ring and any conjugated systems.

Table 2: Experimental UV-Vis Absorption Maxima for Pyrazole Derivatives

| Derivative Class | Chromophore | λmax (nm) |

| Pyrazole Azo Dye 1 | 3-Methyl-1H-pyrazole | 216 |

| Azo group | 345 | |

| Pyrazole Azo Dye 2 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 235 |

| Azo group | 322 | |

| Pyrazole Azo Dye 3 | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 285 |

| Azo group | 358 |

Data from spectroscopic analysis of various pyrazole derivatives. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. By comparing the experimentally determined percentages with the theoretically calculated values based on the proposed molecular formula, the purity and elemental composition of a synthesized compound can be confirmed. This method is crucial for verifying the successful synthesis of new derivatives of this compound.

For example, in the synthesis of novel substituted 3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones, elemental analysis was used to confirm the structure of the final products. Similarly, the characterization of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives relies on elemental analysis to validate their composition. A close agreement between the found and calculated values, typically within ±0.4%, is considered evidence of the compound's purity and correct structure.

Table 3: Elemental Analysis Data for Representative 3,5-Dimethyl-1H-pyrazole Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 2-((4-chlorobenzyl)oxy)-2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phthalazine-1,4(2H,3H)-dione | C₂₂H₂₀N₄O₃ | C: 68.03, H: 5.19, N: 14.42 | C: 68.92, H: 5.14, N: 14.28 |

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | C₁₁H₁₁ClN₄ | C: 56.78, H: 4.76, N: 24.08 | C: 56.72, H: 4.71, N: 24.02 |

Data sourced from synthetic and characterization studies of pyrazole derivatives.

Applications of 4 Bromomethyl 3,5 Dimethyl 1h Pyrazole Derivatives in Advanced Materials and Catalysis

Catalytic Applications of Pyrazole-Containing Ligands

The inherent electronic properties and structural versatility of the pyrazole (B372694) core make it a privileged scaffold in the design of ligands for homogeneous catalysis. nih.gov Derivatives of 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole are valuable precursors for a variety of multidentate ligands that can coordinate with a wide range of transition metals to form catalytically active complexes.

Pyrazole Derivatives as Ligands in Homogeneous Catalysis

Pyrazole-containing ligands have been extensively employed in homogeneous catalysis due to their strong σ-donating and π-accepting capabilities, which allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov The nitrogen atoms of the pyrazole ring act as excellent coordination sites for metal ions. researchgate.net The synthesis of multidentate ligands, such as tripodal ligands, can be achieved through the condensation of pyrazole derivatives. For instance, tripodal ligands have been synthesized from 1-(hydroxymethyl)-3,5-dimethylpyrazole, a compound structurally similar to this compound, by reaction with amines. researchgate.net The bromomethyl group in this compound offers a more reactive handle for such synthetic transformations, enabling the facile construction of a diverse library of ligands.

These ligands can then be used to form in situ-generated copper(II) complexes, which have demonstrated catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone using atmospheric dioxygen. researchgate.net The catalytic efficiency of these complexes is influenced by the nature of the ligand and the counter-ion of the copper salt used. researchgate.net

Role in Transition Metal-Catalyzed Reactions (e.g., Cross-Coupling, Hydrogenation, C-H Activation)

Ligands derived from pyrazole scaffolds play a crucial role in a variety of transition metal-catalyzed reactions. The ability to modify the substituents on the pyrazole ring allows for the modulation of the catalyst's activity and selectivity.

Cross-Coupling Reactions: Bromo-substituted pyrazoles are valuable starting materials for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol can be methylated and subsequently used in palladium-catalyzed cross-coupling reactions. researchgate.net This highlights the potential of brominated pyrazoles, including derivatives of this compound, as precursors to more complex functionalized molecules.

Hydrogenation: Protic pyrazole complexes have been investigated for their catalytic application in hydrogenation and transfer hydrogenation reactions. nih.gov The NH group of the pyrazole ring can participate in metal-ligand cooperation, which can facilitate these transformations. nih.gov

C-H Activation: The development of synthetic methods for the functionalization of pyrazoles is an active area of research. chim.it Transition metal-catalyzed C-H activation provides a direct route to introduce new functional groups onto the pyrazole core, offering an alternative to classical cross-coupling reactions that require pre-functionalized starting materials.

Mechanistic Investigations of Metal-Ligand Cooperation in Pyrazole Complexes

The presence of a proton-responsive NH group in protic pyrazole ligands allows for metal-ligand cooperation in catalytic cycles. nih.gov This cooperation can involve the pyrazole ligand acting as a proton shuttle or participating in bond activation steps. For instance, in the disproportionation of hydrazine (B178648), the pyrazole NH group can promote the heterolytic N-N bond cleavage of a coordinated hydrazine molecule through hydrogen bonding. nih.gov The second NH group in a pincer-type ligand can then act as an acid-base catalyst in subsequent steps of the reaction. nih.gov Such mechanistic insights are crucial for the rational design of more efficient catalysts.

Design and Development of Novel Pyrazole-Based Catalytic Systems

The facile synthesis and functionalization of the pyrazole ring structure provide a flexible platform for the design of novel catalytic systems. nih.gov By strategically introducing different substituents, the steric and electronic properties of the resulting ligands can be tailored to optimize catalytic performance for specific reactions. The development of new pyrazole-based ligands and the study of their coordination chemistry with various transition metals continue to be an active area of research. researchgate.net For example, new tripodal pyrazole-based ligands have been synthesized and their in-situ generated copper(II) complexes have been shown to catalyze the oxidation of catechol. researchgate.net The catalytic activity of these systems is dependent on both the ligand structure and the copper salt used. researchgate.net

Materials Science Applications of Pyrazole Derivatives

The unique photophysical properties of certain pyrazole derivatives make them attractive candidates for applications in materials science, particularly in the development of fluorescent materials.

Development of Fluorescent Dyes and Labels

Pyrazole-containing compounds have emerged as a significant class of fluorophores with applications in various fields, including bioimaging. nih.gov The pyrazole scaffold can be incorporated into larger conjugated systems to create molecules with desirable fluorescent properties. The reactive bromomethyl group of this compound serves as a convenient anchor point for attaching the pyrazole moiety to other molecular fragments to construct novel fluorescent probes. This functional handle allows for the covalent linkage to other chromophores or biomolecules.

An example of a pyrazole-based fluorescent probe is a novel pyrazole-pyrazoline derivative designed for the detection of Cu2+ and Fe3+ ions in living cells. researchgate.net Furthermore, the synthesis of fluorescent probes for imaging specific biological targets, such as cyclooxygenase-1 (COX-1) in cancer cells, has been reported. nih.gov In this work, a pyrazole-based inhibitor was functionalized with a fluorophore via click chemistry, demonstrating the utility of functionalized pyrazoles in creating targeted imaging agents. nih.gov The ability to introduce a reactive group like a bromomethyl substituent onto the pyrazole ring is a key strategy for the development of such advanced functional materials.

Applications in Optoelectronic and Photoluminescent Materials

Derivatives of this compound have been investigated for their potential in advanced materials, including those with applications in optoelectronics and photoluminescence. Research into pyrazole-based compounds has highlighted their utility in developing materials with interesting thermal stability and photoluminescent properties. The specific combination of a bromine atom and an ethyl group on the pyrazole ring can significantly influence the molecule's chemical reactivity and interactions, which are key factors in the design of new optoelectronic materials. smolecule.com While the broader family of pyrazole derivatives has shown promise, specific studies detailing the direct application of this compound derivatives in commercial or developmental optoelectronic and photoluminescent devices are still emerging.

Integration into Conductive Polymers and Photovoltaic Materials

The integration of pyrazole derivatives into conductive polymers and photovoltaic materials is an active area of research. The molecular architecture of compounds like 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, provides a foundation for creating novel materials for organic electronics. smolecule.com Scientists have explored trifluoromethyl-substituted pyrazole derivatives for their potential in photovoltaic and electroluminescent applications. mdpi.comresearchgate.net These studies have involved creating bulk heterojunction solar cells where pyrazole derivatives are blended with conductive polymers. mdpi.comresearchgate.net For instance, new 6-CF3-1H-pyrazolo[3,4-b]quinolines with methyl and/or phenyl groups attached to the pyrazole core have been synthesized and characterized for their optoelectronic properties. mdpi.comresearchgate.net While these studies indicate the potential of the broader pyrazole class, specific research focusing on the integration of this compound derivatives into conductive polymers and photovoltaic cells is not extensively documented in the reviewed literature.

Exploration as Corrosion Inhibitors

A significant application of pyrazole derivatives is in the field of corrosion inhibition. Various studies have demonstrated that these compounds can act as effective corrosion inhibitors for metals, particularly steel in acidic environments. semanticscholar.orgsemanticscholar.org The inhibitory effect is attributed to the presence of heteroatoms and aromatic rings in the pyrazole structure, which facilitate the adsorption of the molecules onto the metal surface, forming a protective layer. semanticscholar.org

The inhibition efficiency of pyrazole derivatives is dependent on their concentration, the nature of their substituents, and the surrounding temperature. For example, studies on different pyrazole derivatives have shown that an increase in inhibitor concentration generally leads to an increase in inhibition efficiency. semanticscholar.orgqu.edu.qaresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. semanticscholar.orgqu.edu.qaresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of these inhibitors. semanticscholar.orgqu.edu.qaresearchgate.net These studies have revealed that many pyrazole derivatives function as mixed-type inhibitors. semanticscholar.orgqu.edu.qaresearchgate.net

Detailed research findings on the corrosion inhibition properties of various pyrazole derivatives are summarized in the table below.

| Derivative | Concentration | Inhibition Efficiency (%) | Metal | Corrosive Medium | Reference |

| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 10⁻³ M | 80 | Mild Steel | 1 M HCl | qu.edu.qaresearchgate.net |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 10⁻³ M | 94 | Mild Steel | 1 M HCl | qu.edu.qaresearchgate.net |

| 4-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)benzonitrile | 10⁻³ M | 92.4 | Not Specified | Not Specified | researchgate.net |

Broader Academic Applications and Future Research Perspectives

Applications in Agrochemical Research and Development

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products used as herbicides, pesticides, and fungicides. nih.govnumberanalytics.com The compound 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole is a key intermediate in the synthesis of novel agrochemicals due to the reactive bromomethyl group, which allows for facile structural modifications.

Herbicides: Pyrazole derivatives are known to be effective herbicides. nih.gov For instance, certain pyrazole compounds act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plant metabolism. researchgate.net The synthesis of novel pyrazole derivatives from intermediates like this compound allows for the development of new herbicides with improved efficacy and crop safety. researchgate.net

Pesticides: The pyrazole structure is integral to many insecticides. nih.gov By modifying the this compound molecule, researchers can design new pesticides that target specific insect pests while minimizing harm to beneficial organisms.

Fungicides: A significant number of commercial fungicides are based on the pyrazole ring, acting as succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.govresearchgate.net Research has shown that novel pyrazole derivatives exhibit potent fungicidal activities against various plant pathogens. acs.org The use of this compound as a starting material facilitates the creation of new fungicidal compounds with potentially enhanced performance. nih.gov

| Agrochemical Class | Mode of Action | Key Research Findings |

|---|---|---|

| Herbicides | Inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net | Design of novel pyrazole derivatives with improved crop safety and efficacy. researchgate.net |

| Pesticides | Targeting specific insect pests. nih.gov | Development of new insecticides with minimal impact on non-target organisms. |

| Fungicides | Succinate dehydrogenase inhibitors (SDHI). nih.govresearchgate.net | Synthesis of pyrazole derivatives with potent activity against various plant pathogens. acs.org |

Emerging Roles in Nanotechnology

The unique properties of pyrazole derivatives are finding new applications in the field of nanotechnology. Their ability to form stable complexes with metals and their inherent fluorescence make them suitable for developing novel materials and imaging probes.

Novel Material Development: Pyrazole-containing compounds are being explored for the creation of new materials with unique optical and electronic properties. rsc.org Nanoparticles synthesized from pyrazole derivatives are being investigated for their catalytic and biological activities. researchgate.netbohrium.comtaylorfrancis.com For example, pyrazolo-pyridazine derivative nanoparticles have been studied as potential inhibitors for cancer therapy. nih.gov Furthermore, pyrazole-enriched cationic nanoparticles have shown promise as antibacterial agents. nih.gov

Imaging Probes: The fluorescent properties of certain pyrazole derivatives make them ideal candidates for use as bioimaging probes. nih.gov These probes can be used for the real-time monitoring of biological processes in living cells and tissues. nih.gov Pyrazole-based fluorescent probes have been developed for detecting various ions and molecules of biological significance. rsc.org

| Application in Nanotechnology | Underlying Principle | Example Research |

|---|---|---|

| Novel Material Development | Unique optical and electronic properties of pyrazole compounds. rsc.org | Development of pyrazolo-pyridazine nanoparticles as potential cancer therapy inhibitors. nih.gov |

| Imaging Probes | Inherent fluorescence of pyrazole derivatives. nih.gov | Use of pyrazole-based probes for real-time monitoring of biological processes. nih.gov |

Sustainable Synthesis and Environmental Impact Reduction in Pyrazole Chemistry

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions and the use of hazardous solvents, which have a significant environmental impact. researchgate.netbenthamdirect.comresearchgate.net Consequently, there is a growing emphasis on developing greener and more sustainable synthetic routes. nih.govresearchgate.netcitedrive.com

Green Synthesis Methods: Researchers are exploring various green chemistry approaches for pyrazole synthesis, including:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and environmental pollution. tandfonline.com

Use of Green Solvents: Water is being increasingly used as a renewable and non-toxic solvent for pyrazole synthesis. thieme-connect.comthieme-connect.com

Benign Catalysts: The use of biodegradable and recyclable catalysts is being investigated to reduce the environmental footprint of chemical processes. researchgate.net

These sustainable methods are not only environmentally friendly but also often lead to higher yields and simpler purification processes. benthamdirect.comnih.gov

Interdisciplinary Research Opportunities and Future Directions

The diverse applications of pyrazole derivatives create numerous opportunities for interdisciplinary research. numberanalytics.comnih.gov The unique chemical and biological properties of compounds derived from this compound make them valuable tools in various scientific fields.

Future Research Directions:

Drug Discovery: Further exploration of pyrazole derivatives as scaffolds for developing new therapeutic agents for a wide range of diseases. mdpi.comnih.govnih.gov

Materials Science: Designing and synthesizing novel pyrazole-based materials with tailored optical, electronic, and catalytic properties. numberanalytics.com

Agrochemicals: Continued development of more effective and environmentally benign pesticides, herbicides, and fungicides. numberanalytics.com

Biotechnology: Creating new fluorescent probes and sensors for advanced bioimaging and diagnostic applications.

The versatility of the pyrazole ring, combined with the reactivity of the bromomethyl group in this compound, ensures that this compound will remain a valuable tool for innovation across multiple scientific disciplines. ias.ac.in

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of 3,5-dimethyl-1H-pyrazole derivatives. For example, bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions can yield the bromomethyl substituent. Reaction optimization involves controlling temperature (e.g., reflux in DMSO at 80–100°C) and stoichiometry of brominating agents. Yield improvements (e.g., 65% in ) are achieved by extended reflux times (18 hours) and post-reaction crystallization from ethanol-water mixtures. Key parameters to monitor include pH, solvent polarity, and exclusion of moisture to avoid side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies protons on the pyrazole ring (δ 2.25–2.50 ppm for methyl groups) and bromomethyl (-CHBr) resonance near δ 4.30 ppm. NMR confirms quaternary carbons and bromine-induced deshielding.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 189.05 g/mol for CHBrN, as in ).

- Elemental Analysis : Matches calculated vs. observed C/H/N/Br percentages to confirm purity (>95%).

- Infrared (IR) Spectroscopy : Detects C-Br stretching vibrations at ~550–600 cm .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in this compound derivatives, and how do intermolecular interactions affect packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL ( ) or Mercury ( ) is critical. For example, monoclinic crystal systems (space group P2) with unit cell parameters (a = 6.23 Å, b = 5.59 Å, c = 15.14 Å, β = 97.05°) are common (). Intermolecular Br···Br contacts (3.51 Å, ) and hydrogen bonds (N–H···O/S) stabilize crystal lattices. Disorder in the bromomethyl group requires refinement with anisotropic displacement parameters. Validation tools like PLATON ( ) check for missed symmetry or twinning .

Q. How does this compound function as a ligand in transition-metal complexes, and what factors enhance its catalytic or cytotoxic activity?

- Methodological Answer : The bromomethyl group acts as a leaving site for coordination to Pd(II) or Pt(II) centers (). For example, N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole]Pt(II) complexes exhibit cytotoxicity threefold higher than benzyl analogs. Activity correlates with electron-withdrawing substituents (e.g., cyclohexyl vs. benzyl) and ligand denticity. Stability constants (log β) and DFT calculations optimize metal-ligand ratios. Cytotoxicity assays (e.g., Jurkat, K562 cell lines) use IC values to compare efficacy .

Q. What computational approaches are employed to predict reactivity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens derivatives against targets like DNA gyrase ( ) using AutoDock or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and metabolic stability. For example, bromine’s steric effects may reduce membrane permeability but enhance target binding .

Data Analysis & Contradiction Resolution

Q. How can researchers address discrepancies in reported biological activities of pyrazole derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. Jurkat) and MTT assay conditions.

- Meta-Analysis : Compare IC values across studies (e.g., vs. 19) using ANOVA or t-tests.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine position) with activity trends. For instance, para-substituted bromophenyl groups may enhance DNA intercalation vs. meta-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。